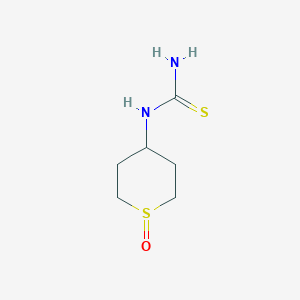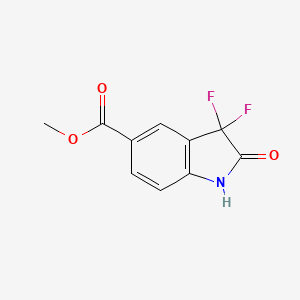![molecular formula C8H6IN3O2 B13022939 methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B13022939.png)
methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes an iodine atom at the 5-position and a methyl ester group at the 4-position of the pyrrolo[2,3-d]pyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate typically involves the iodination of a pyrrolo[2,3-d]pyrimidine precursor. One common method includes the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with iodine in the presence of a suitable oxidizing agent, such as N-iodosuccinimide (NIS), in a solvent like dimethylformamide (DMF) at room temperature . The resulting 5-iodo derivative can then be esterified using methanol and a catalytic amount of acid to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution Reactions: Products with various substituents replacing the iodine atom.
Ester Hydrolysis: The corresponding carboxylic acid derivative.
Scientific Research Applications
Methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate has been explored in several scientific research areas:
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of signaling pathways that are crucial for cell growth and survival . This inhibition can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidine: Another iodinated pyrrolopyrimidine with potential antitumor activity.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A precursor in the synthesis of various pyrrolopyrimidine derivatives.
7H-Pyrrolo[2,3-d]pyrimidine derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
Methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodine atom and the methyl ester group allows for targeted modifications and functionalization, making it a versatile intermediate in synthetic chemistry and drug development.
Properties
Molecular Formula |
C8H6IN3O2 |
|---|---|
Molecular Weight |
303.06 g/mol |
IUPAC Name |
methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate |
InChI |
InChI=1S/C8H6IN3O2/c1-14-8(13)6-5-4(9)2-10-7(5)12-3-11-6/h2-3H,1H3,(H,10,11,12) |
InChI Key |
IBZRYUWYOMVUNB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=CNC2=NC=N1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13022857.png)
![(1S,2R)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13022863.png)




![7-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13022893.png)
![2-Bromo-6-iodobenzo[d]thiazole](/img/structure/B13022900.png)






